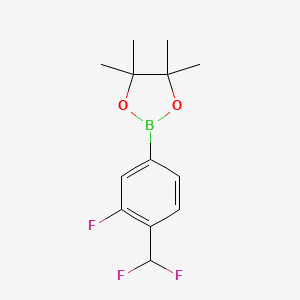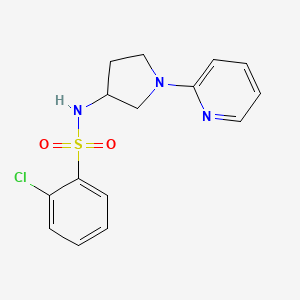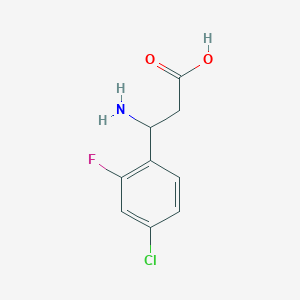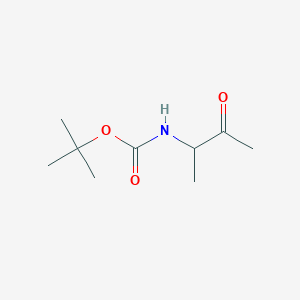![molecular formula C24H21N3O3 B3019651 phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate CAS No. 956042-64-1](/img/structure/B3019651.png)
phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate, is a synthetic organic molecule that appears to be related to the family of phenacyl derivatives. These derivatives are known for their potential biological activities and are often synthesized for the purpose of evaluating their medicinal properties.
Synthesis Analysis
The synthesis of phenacyl derivatives typically involves the Knoevenagel reaction, which is a method used to form carbon-carbon double bonds. In the context of the provided papers, the synthesis of related compounds involves the reaction of flavone-6-carboxaldehyde with substituted phenacyl-thiazolidine-2,4-diones to produce various phenacyl-thiazolidine derivatives with potential antimicrobial activity . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of phenacyl derivatives is characterized by the presence of a phenacyl group attached to a heterocyclic core. In the case of the compounds synthesized in the first paper, the core is a thiazolidine ring substituted with a benzopyran moiety . The molecular structure is crucial as it can influence the biological activity of the compound. The exact structure of the compound is not provided, but it would likely include a pyrazole ring based on the name, which suggests a heterocyclic component.
Chemical Reactions Analysis
Phenacyl derivatives can undergo various chemical reactions. For instance, the reaction of phenacyl anthranilate with diethyl (ethoxymethylidene)malonate leads to the formation of phenacyl 2-{[2,2-di(ethoxycarbonyl)vinyl]amino}benzoate. This compound can further undergo thermal cyclization to yield phenacyl 3-(ethoxycarbonyl)-4-oxo-1,4-dihydroquinoline-8-carboxylate. The phenacyl group in these reactions does not cyclize, indicating its stability under the reaction conditions . These reactions highlight the reactivity of the phenacyl moiety and its potential for forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenacyl derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of these compounds suggests that they interact with biological systems, which is a property that could be exploited in medicinal chemistry. The exact physical and chemical properties of the compound are not detailed in the provided papers, but similar compounds exhibit significant biological activities .
Mécanisme D'action
Propriétés
IUPAC Name |
phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-18-8-10-20(11-9-18)24-21(16-27(26-24)15-5-14-25)12-13-23(29)30-17-22(28)19-6-3-2-4-7-19/h2-4,6-13,16H,5,15,17H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKKUHNMRWFORM-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OCC(=O)C3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)OCC(=O)C3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)


![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)


![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)


![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)
